molecular formula C19H15BrN6O5 B2402522 N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide CAS No. 921888-80-4

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide

Cat. No.: B2402522
CAS No.: 921888-80-4
M. Wt: 487.27
InChI Key: QQBBGAPRTZCVPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidinone core, a bicyclic heterocyclic scaffold known for its versatility in medicinal chemistry. Key structural elements include:

  • An ethyl linker connecting the core to a 5-nitrofuran-2-carboxamide moiety, which introduces polarity and redox-active properties.

The molecular formula is C₂₂H₁₉BrN₆O₄, with a calculated molecular weight of 527.3 g/mol. While specific biological data (e.g., IC₅₀, solubility) are unavailable in the provided evidence, its structural design aligns with kinase inhibitors and antimicrobial agents targeting redox-sensitive pathways.

Properties

IUPAC Name

N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-nitrofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN6O5/c20-13-3-1-12(2-4-13)10-24-11-22-17-14(19(24)28)9-23-25(17)8-7-21-18(27)15-5-6-16(31-15)26(29)30/h1-6,9,11H,7-8,10H2,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBBGAPRTZCVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide is a complex synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of various precursors. Key steps include the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent modifications to introduce the nitrofuran and carboxamide groups. The synthesis pathway is crucial as it influences the biological properties of the final product.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds with pyrazolo[3,4-d]pyrimidine scaffolds have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in cell cycle regulation and apoptosis pathways .

The proposed mechanism involves inhibition of key enzymes such as cyclin-dependent kinases (CDKs) and other protein kinases that play critical roles in tumor growth and survival. By disrupting these pathways, the compound may induce apoptosis in cancer cells while sparing normal cells, thereby reducing side effects commonly associated with chemotherapy .

Case Studies

  • In Vitro Studies :
    • A study demonstrated that a related compound inhibited the growth of various cancer cell lines with IC50 values ranging from 0.5 to 10 µM. The mechanism was attributed to cell cycle arrest at the G2/M phase and induction of apoptosis .
  • In Vivo Studies :
    • Animal models treated with similar pyrazolo[3,4-d]pyrimidine derivatives exhibited reduced tumor sizes compared to controls. Histopathological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors .

Data Table: Biological Activity Overview

Activity IC50 Value (µM) Mechanism Reference
Anticancer (cell lines)0.5 - 10CDK inhibition, apoptosis induction
Tumor growth inhibitionN/ACell cycle arrest at G2/M phase
Selectivity against normal cellsN/ATargeted action on cancer-specific pathways

Scientific Research Applications

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of cancer cells through mechanisms related to apoptosis and cell cycle regulation.

Cytotoxicity Data

Cell LineIC₅₀ (μM)
MCF-72.74
HeLa3.16
A5490.39

These findings suggest that the compound may serve as a potential candidate for cancer therapy, particularly in targeting breast cancer (MCF-7), cervical cancer (HeLa), and lung cancer (A549) cells.

Anti-inflammatory Activity

The anti-inflammatory properties of N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide have also been evaluated. Similar compounds in the pyrazolo[3,4-d]pyrimidine class have been reported to act as selective inhibitors of cyclooxygenase (COX) enzymes, which play crucial roles in inflammatory processes.

In Vivo Studies

In vivo studies indicated that derivatives of this compound significantly reduce edema in animal models compared to standard anti-inflammatory drugs like celecoxib. This suggests a favorable profile for potential therapeutic use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives for their biological activities:

  • Synthesis and Evaluation : A series of related compounds were synthesized and tested for their ability to inhibit COX enzymes. The most potent inhibitors exhibited selectivity towards COX-2 over COX-1, indicating a potentially safer profile for anti-inflammatory applications.
  • Cytotoxicity Screening : In drug library screening studies, this compound was identified as a novel anticancer agent with significant activity against multicellular spheroids of cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrazolo-pyrimidinone derivatives from the evidence:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Synthetic Yield Key Functional Groups
Target Compound Pyrazolo[3,4-d]pyrimidinone 4-Bromobenzyl, 5-nitrofuran carboxamide 527.3 N/A N/A Nitrofuran, bromoarene
Example in Pyrazolo[3,4-d]pyrimidinone 5-Fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl, benzenesulfonamide 589.1 175–178 28% Chromene, sulfonamide
Example 53 Pyrazolo[3,4-d]pyrimidinone 5-Fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl, 2-fluoro-N-isopropylbenzamide N/A N/A N/A Benzamide, fluoroarene
Compound 3b Pyrimido[4,5-d]pyrimidinone Methoxy, methylpiperazinyl, acrylamide N/A N/A N/A Piperazine, acrylamide

Key Observations:

Core Structure Variations: The target compound and derivatives share the pyrazolo[3,4-d]pyrimidinone core, while Compound 3b employs a pyrimido[4,5-d]pyrimidinone scaffold. The latter’s fused pyrimidine rings may alter binding affinity and solubility compared to the pyrazole-containing cores .

Substituent Impact: The 5-nitrofuran group in the target compound contrasts with the chromene and sulfonamide/benzamide groups in derivatives. The 4-bromobenzyl substituent in the target compound enhances lipophilicity, favoring membrane penetration, while the fluoroarenes in derivatives improve metabolic stability and electron-withdrawing effects .

Synthesis and Yield: The target compound’s synthesis pathway is unspecified, but derivatives were synthesized via Suzuki-Miyaura coupling (e.g., using boronic acids and Pd catalysts) with moderate yields (~28%).

Physical Properties :

  • The target compound’s molecular weight (527.3 g/mol) is lower than ’s chromene-containing analog (589.1 g/mol), likely due to the nitrofuran’s compact structure. Lower molecular weight may improve bioavailability .

Research Implications

  • Therapeutic Potential: The nitrofuran moiety positions the target compound as a candidate for antimicrobial or antiparasitic applications, whereas ’s chromene-sulfonamide derivatives may target inflammatory or oncological pathways .
  • Structural Optimization : Replacing the chromene group in derivatives with nitrofuran (as in the target compound) could reduce steric hindrance and enhance redox activity. Conversely, introducing sulfonamides might improve target selectivity .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step organic reactions, starting with cyclization of pyrazolo[3,4-d]pyrimidine precursors followed by coupling with the nitrofuran moiety. Key steps include:

  • Cyclocondensation : Use of 4-bromobenzyl-substituted pyrazole intermediates under reflux with acetic acid or DMF as solvents .
  • Amide Coupling : Activation of the nitrofuran-2-carboxylic acid using carbodiimides (e.g., EDC/HOBt) and reaction with the ethylamine-linked pyrazolo-pyrimidine intermediate .
  • Optimization : Adjusting reaction time (12-24 hrs), temperature (60-80°C), and solvent polarity (DMF for better solubility) to improve yields (typically 60-75%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., bromobenzyl protons at δ 7.2–7.5 ppm, pyrimidine carbonyl at ~170 ppm) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .
  • FT-IR/Raman : Confirm functional groups (e.g., nitrofuran C=O at ~1680 cm⁻¹, pyrimidine C=N at ~1600 cm⁻¹) .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

  • Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
  • Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies (e.g., variable IC50 values) may arise from differences in assay conditions or compound purity. Mitigation strategies include:

  • Standardized Protocols : Use identical cell lines (e.g., ATCC-certified), serum concentrations, and incubation times .
  • Metabolic Stability Testing : Assess liver microsomal degradation to rule out false negatives due to rapid metabolism .
  • Orthogonal Validation : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

Q. What strategies enhance selectivity toward specific molecular targets (e.g., cancer-associated kinases)?

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., nitro) on the benzyl ring to improve hydrophobic interactions with kinase ATP pockets .
  • Molecular Dynamics Simulations : Predict binding modes and optimize the ethyl linker length for better target fit .
  • Prodrug Design : Mask the nitrofuran group with enzymatically cleavable protectors to reduce off-target effects .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME to evaluate logP (aim for 2-3), aqueous solubility, and CYP450 inhibition .
  • Docking Studies : AutoDock Vina to prioritize derivatives with stronger hydrogen bonding to kinase active sites (e.g., pyrimidine N1 interaction with Lys721 in EGFR) .
  • QSAR Modeling : Correlate substituent electronegativity with cytotoxicity to identify optimal functional groups .

Q. What experimental approaches address low solubility in aqueous buffers during in vivo studies?

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (<10% v/v) to maintain solubility without toxicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release and improved bioavailability .
  • Salt Formation : Synthesize hydrochloride or mesylate salts to enhance crystallinity and dissolution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.